molecular formula C22H17N B14238388 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine CAS No. 481053-97-8

4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine

Cat. No.: B14238388
CAS No.: 481053-97-8
M. Wt: 295.4 g/mol
InChI Key: RGSRVUWFDDIRTL-UHFFFAOYSA-N
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Description

4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is an organic compound with the molecular formula C22H17N. It is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon, and pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which combines the photophysical properties of anthracene with the chemical reactivity of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 9-bromoanthracene with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the anthracene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or anthracene rings.

Scientific Research Applications

4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine involves its interaction with various molecular targets and pathways. The compound’s anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, its pyridine ring can coordinate with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine is unique due to its combination of photophysical properties from the anthracene moiety and the chemical reactivity of the pyridine ring. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

481053-97-8

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

4-[2-(10-methylanthracen-9-yl)ethenyl]pyridine

InChI

InChI=1S/C22H17N/c1-16-18-6-2-4-8-20(18)22(21-9-5-3-7-19(16)21)11-10-17-12-14-23-15-13-17/h2-15H,1H3

InChI Key

RGSRVUWFDDIRTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=CC4=CC=NC=C4

Origin of Product

United States

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